molecular formula C17H10Cl3NO B15075289 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B15075289
M. Wt: 350.6 g/mol
InChI Key: QBXRHAPYOUSCES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative characterized by a carbonyl chloride functional group at position 4, a methyl substituent at position 6, and dual chloro groups at position 7 of the quinoline ring and the para-position of the attached phenyl ring. This compound is structurally tailored for high reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing effects of the chlorine atoms and the electrophilic nature of the carbonyl chloride group.

Properties

Molecular Formula

C17H10Cl3NO

Molecular Weight

350.6 g/mol

IUPAC Name

7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride

InChI

InChI=1S/C17H10Cl3NO/c1-9-6-12-13(17(20)22)7-15(21-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3

InChI Key

QBXRHAPYOUSCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-2-(4-chlorophenyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an appropriate solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure complete conversion of the starting material. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Dichloromethane, chloroform

    Conditions: Reflux, room temperature

Major Products:

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Carboxylic Acids: Formed from hydrolysis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and physical properties are heavily influenced by the positions of its substituents. Key comparisons include:

(a) 7-Chloro-2-(2-chlorophenyl)-8-methylquinoline-4-carbonyl chloride (sc-337303)
  • Structural Differences : The chloro group on the phenyl ring is at the ortho position (vs. para in the target compound), and the methyl group is at position 8 (vs. 6).
  • The methyl group at position 8 may alter intermolecular packing in solid-state structures .
(b) 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
  • Functional Group Differences: Replaces the carbonyl chloride with an amino group and introduces a methoxyphenyl substituent at position 3.
  • Impact: The amino group enhances solubility in polar solvents (e.g., ethanol, DMF) and shifts reactivity toward electrophilic aromatic substitution. The methoxy group provides electron-donating effects, stabilizing the quinoline ring against oxidation .
(c) 7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
  • Substituent Differences : Fluorine atoms at position 6 and the phenyl ring, with a carboxylic acid group replacing the carbonyl chloride.
  • Impact : Fluorine’s electronegativity enhances binding affinity in medicinal applications (e.g., antimicrobial agents). The carboxylic acid group increases acidity (pKa ~3–4) compared to the hydrolytically sensitive carbonyl chloride .

Physical Properties and Spectral Data

Limited melting point or spectral data are available for the target compound. However, analogs provide insights:

  • 4k: Melting point = 223–225°C (ethanol); IR (KBr): 3350 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N quinoline) .
  • Hydrazinylquinolines: UV-Vis absorption maxima ~320–350 nm due to extended conjugation .
  • sc-337303: Catalog price = $150/100 mg (Santa Cruz Biotechnology), indicating commercial availability for specialized syntheses .

Biological Activity

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

  • IUPAC Name : 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride
  • Molecular Formula : C₁₇H₁₀Cl₃NO
  • CAS Number : 856176-78-8
  • Molecular Weight : 350.63 g/mol
  • Purity : ≥95%
PropertyValue
Molecular FormulaC₁₇H₁₀Cl₃NO
Molecular Weight350.63 g/mol
CAS Number856176-78-8
Purity≥95%

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study evaluated various quinoline derivatives, including 7-chloro compounds, for their effectiveness against gram-positive bacteria and mycobacteria. The results showed that these compounds had a broad spectrum of action, with some exhibiting submicromolar activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .

Anticancer Activity

The anticancer potential of 7-chloroquinoline derivatives has been extensively studied. In vitro assays demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Case Study: Anticancer Efficacy

A specific study investigated the cytotoxic effects of 7-chloro derivatives on cancer cell lines. The results indicated that certain derivatives induced significant cell death in MCF-7 cells with IC50 values in the low micromolar range, suggesting strong anticancer potential .

Anti-inflammatory Activity

Quinoline derivatives have also been associated with anti-inflammatory effects. A study highlighted the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by these compounds, which are critical pathways in inflammation . This suggests that 7-chloroquinoline derivatives could be developed as therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives can be influenced by their structural features. A quantitative structure-activity relationship (QSAR) analysis indicated that lipophilicity and specific substituents on the quinoline ring significantly affect antimicrobial and anticancer efficacy .

Summary of Findings

Biological ActivityObservations
AntimicrobialEffective against resistant bacterial strains; broad spectrum of action
AnticancerInduces apoptosis in cancer cell lines; low IC50 values
Anti-inflammatoryInhibits iNOS and COX-2; potential for treating inflammatory diseases

Q & A

Q. What are the standard synthetic protocols for preparing 7-chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carbonyl chloride?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Quinoline Core Formation : Start with a Friedel-Crafts acylation or Gould-Jacobs cyclization to construct the quinoline backbone.
  • Substituent Introduction : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Chlorination at position 7 and methylation at position 6 are achieved using directed ortho-metalation or halogenation agents like POCl₃ .
  • Carbonyl Chloride Activation : Convert the carboxylic acid intermediate to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .
  • Optimization : Microwave-assisted synthesis or continuous flow reactors can enhance reaction efficiency and yield while reducing side products .

Q. How is the compound characterized post-synthesis to confirm its structure and purity?

  • Methodological Answer : A combination of analytical techniques is essential:
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and coupling constants. For example, the deshielded carbonyl carbon in ¹³C NMR (~170 ppm) confirms the acyl chloride group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
  • X-ray Crystallography : Single-crystal XRD resolves stereochemical ambiguities. Compare bond lengths/angles with structurally similar quinoline derivatives (e.g., 2-(4-chlorophenyl)-6-methylquinolines) .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected NMR splitting patterns?

  • Methodological Answer : Contradictions often arise from dynamic effects or impurities. Address these by:
  • Variable-Temperature NMR : Identify rotational barriers (e.g., hindered rotation of the 4-chlorophenyl group causing splitting at low temperatures).
  • Computational Validation : Use density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data. For example, gauge the electronic effects of the methyl group on neighboring protons .
  • Cross-Validation : Combine XRD data with NOESY/ROESY NMR to confirm spatial arrangements of substituents .

Q. What strategies optimize substitution reactions at the quinoline core to enhance selectivity for derivatives?

  • Methodological Answer :
  • Electronic Tuning : The electron-withdrawing chloro groups at positions 2 and 7 direct electrophilic substitution to electron-rich regions (e.g., position 3). Use Lewis acids (e.g., AlCl₃) to stabilize transition states .
  • Protecting Groups : Temporarily protect the acyl chloride with tert-butyloxycarbonyl (Boc) to prevent side reactions during functionalization.
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) enable regioselective cross-coupling at the 4-position. For example, replace the chloride with aryl groups via Buchwald-Hartwig amination .

Q. How to design experiments to evaluate the biological activity of this compound, such as antimicrobial potential?

  • Methodological Answer :
  • Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include controls like ciprofloxacin.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replace methyl with ethyl or methoxy groups) to assess the impact of lipophilicity on membrane penetration .
  • Mechanistic Studies : Perform fluorescence quenching assays to test interactions with bacterial DNA gyrase or topoisomerase IV, common targets for quinolones .

Safety and Handling

Q. What precautions are critical when handling reactive intermediates like acyl chlorides during synthesis?

  • Methodological Answer :
  • Controlled Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture, which can hydrolyze the acyl chloride to carboxylic acid .
  • Quenching Protocols : Neutralize residual SOCl₂ with ice-cold sodium bicarbonate solution before disposal.
  • PPE : Wear acid-resistant gloves, goggles, and a lab coat. Conduct reactions in a fume hood to avoid inhaling HCl gas .

Data Interpretation and Optimization

Q. How to troubleshoot low yields in the final acylation step?

  • Methodological Answer :
  • Purity Check : Ensure the carboxylic acid precursor is anhydrous; trace water deactivates SOCl₂. Dry via azeotropic distillation with toluene .
  • Reagent Ratios : Use excess SOCl₂ (2–3 eq.) and reflux in dichloromethane for 4–6 hours. Monitor completion by TLC (silica gel, hexane:EtOAc 8:2).
  • Side Reactions : If oxidation occurs (e.g., quinoline N-oxide formation), add radical scavengers like BHT (butylated hydroxytoluene) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.